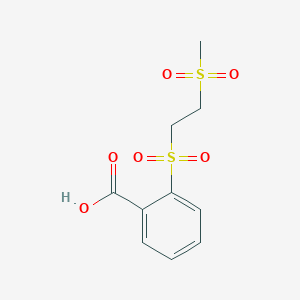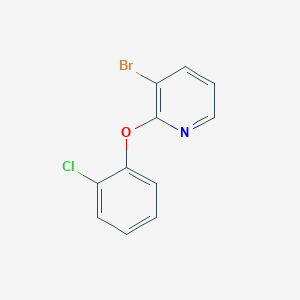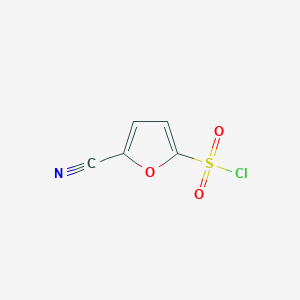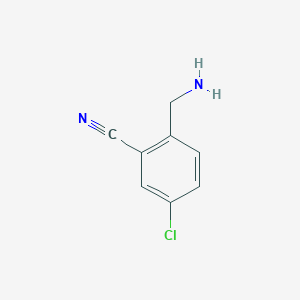
5-溴-2-甲基-7-硝基-1,3-苯并噁唑
描述
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is a chemical compound with the CAS Number: 1226072-60-1 . It has a molecular weight of 257.04 and its IUPAC name is 5-bromo-2-methyl-7-nitro-1,3-benzoxazole .
Synthesis Analysis
The synthesis of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole involves a reaction with acetylhydroxamic acid and sulfuric acid in acetonitrile at 80℃ under 1292.9 Torr for 8 minutes . The reaction mixture is then diluted with ethyl acetate and saturated sodium bicarbonate solution is added drop-wise .Molecular Structure Analysis
The InChI code for 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is 1S/C8H5BrN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole are not mentioned in the search results, benzoxazole derivatives in general have been used as starting materials for different mechanistic approaches in drug discovery .Physical and Chemical Properties Analysis
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is a powder at room temperature .科学研究应用
抗菌应用
苯并噁唑衍生物,包括与 5-溴-2-甲基-7-硝基-1,3-苯并噁唑类似的化合物,已被证明具有抗菌性能。 吸电子基团的存在可以提高对各种病原体的活性,例如铜绿假单胞菌、肺炎克雷伯菌、伤寒沙门氏菌和黑曲霉 。这表明其在开发新的抗菌剂方面具有潜在用途。
抗真菌应用
这些化合物也表现出与伏立康唑等标准药物相当的抗真菌活性,针对黑曲霉 。这表明其在抗真菌药物开发中可能发挥作用。
防腐剂应用
一种相关的化合物,5-溴-5-硝基-1,3-二氧六环,由于其对细菌和真菌的有效性,已被用作生物分子和溶液的防腐剂 。这表明 5-溴-2-甲基-7-硝基-1,3-苯并噁唑可能具有类似的功能。
分析化学应用
苯并噁唑的结构特征使其适用于分析化学应用。 它们可用于 NMR、HPLC、LC-MS 和 UPLC 用于各种分析目的 .
研究化学应用
安全和危害
作用机制
Target of Action
The primary targets of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole are various types of bacteria and fungi . This compound has been found to be particularly effective against Gram-negative bacteria .
Mode of Action
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole interacts with its targets by inhibiting the activity of essential enzymes within the bacterial cell . This interaction results in the inhibition of microbial growth .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of essential enzymes, disrupting the metabolic processes of the microorganisms and leading to their growth inhibition .
Pharmacokinetics
The compound’s effectiveness against various microorganisms suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole’s action result in the inhibition of microbial growth . This is achieved through the disruption of essential enzymatic activities within the bacterial cell .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole can be influenced by various environmental factors. For instance, the compound is less stable under high temperature and alkaline conditions, and can decompose to release formaldehyde . The compound’s antimicrobial action is particularly effective against Gram-negative bacteria .
生化分析
Biochemical Properties
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or modulation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by modulating signaling pathways that control cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole exerts its effects through various mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing essential biochemical reactions . This inhibition can result in the death of bacterial cells, highlighting the compound’s potential as an antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold doses beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs.
Metabolic Pathways
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can lead to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
5-bromo-2-methyl-7-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUGSDRNCGHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)
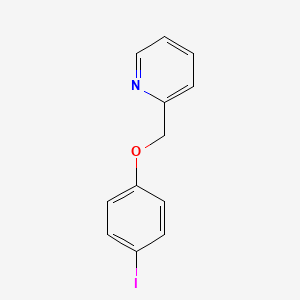
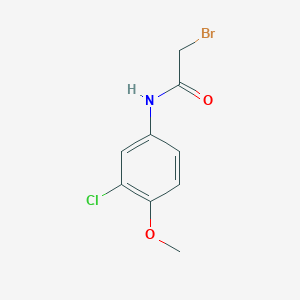
![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)
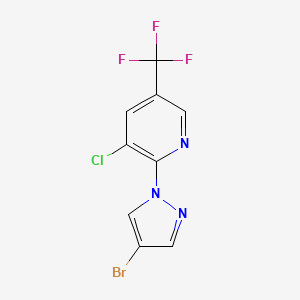
![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)

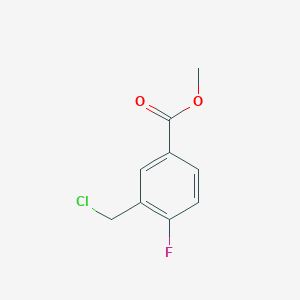
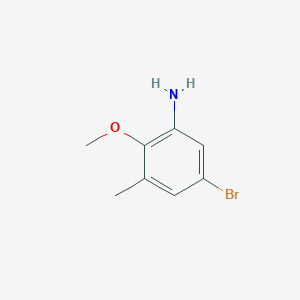
![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
